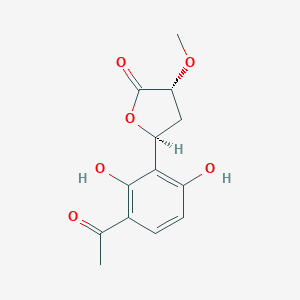
Antafumicin A
Description
Antafumicin A is a secondary metabolite produced by fungal species within the Aspergillus genus. Initially isolated from a strain misidentified as Aspergillus fumigatus (later corrected to Aspergillus clavatus), it belongs to a family of compounds with diverse biological activities . While structural details of this compound remain partially characterized, its acute toxicity profile has been documented, with intraperitoneal administration exceeding 250 mg/kg proving lethal in preclinical models .
Properties
CAS No. |
151271-54-4 |
|---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one |
InChI |
InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
FTMZAUPTWYKXKM-VHSXEESVSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Isomeric SMILES |
CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Synonyms |
4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide antafumicin A antafumicin B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectral Properties
The following table summarizes key structural and spectral data for Antafumicin A and related fungal metabolites:
Note: Molecular weights listed for Antafumicin B and Asperazine in appear inconsistent with typical fungal metabolites, suggesting possible transcription errors in source data.
Taxonomic and Functional Divergence
While this compound and B share a nomenclature lineage, their taxonomic origins differ:
- This compound is linked to Aspergillus clavatus .
- Antafumicin B is produced by Aspergillus niger .
This divergence suggests evolutionary adaptations in biosynthetic pathways, influencing their biological roles.
Critical Evaluation of Data Limitations
- Structural Ambiguities : this compound’s molecular weight and spectral data remain uncharacterized, hindering direct comparisons with analogs like cytochalasin E or Aurasperones.
- Discrepancies in Source Data : Molecular weights for Antafumicin B and Asperazine in conflict with established ranges for fungal metabolites, necessitating validation through modern techniques (e.g., high-resolution MS).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


